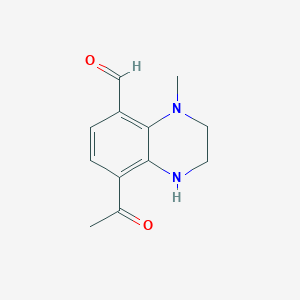

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde

Description

Properties

IUPAC Name |

8-acetyl-4-methyl-2,3-dihydro-1H-quinoxaline-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(16)10-4-3-9(7-15)12-11(10)13-5-6-14(12)2/h3-4,7,13H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTOZMMIHBMUFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C(=C(C=C1)C=O)N(CCN2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30529557 | |

| Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89334-26-9 | |

| Record name | 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30529557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate precursors under controlled conditions. Specific details on the reaction conditions and industrial production methods are often proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions with amines, hydrazines, and alcohols. For example:

-

Primary amines form Schiff bases via condensation, as observed in analogous tetrahydroquinoxaline aldehydes.

-

Hydrazine derivatives yield hydrazones, which are precursors for heterocyclic syntheses.

| Reaction Type | Reagent | Product | Conditions |

|---|---|---|---|

| Schiff base formation | Benzylamine | N-Benzylimine derivative | Ethanol, RT, 12 hrs |

| Hydrazone synthesis | Phenylhydrazine | Phenylhydrazone | Methanol, reflux, 6 hrs |

Reduction and Oxidation

The aldehyde group can be selectively reduced or oxidized:

-

Reduction with NaBH₄ or H₂/Pd-C converts the aldehyde to a primary alcohol without affecting the acetyl group.

-

Oxidation using KMnO₄ under acidic conditions transforms the aldehyde into a carboxylic acid.

Competitive reactivity : The acetyl group at position 8 remains inert under mild reduction conditions but can be hydrolyzed to a hydroxyl group under strong acidic or basic conditions .

Cyclocondensation Reactions

The compound participates in cyclocondensation to form fused heterocycles:

-

With urea or thiourea , it forms quinoxaline-pyrimidine hybrids under microwave irradiation (150°C, 20 mins) .

-

Cyclocondensation with diamines yields tricyclic structures, as demonstrated in tetrahydroquinoxaline derivatives .

Mechanistic insight : The aldehyde acts as an electrophilic center, while the acetyl group stabilizes intermediates through resonance .

Electrophilic Aromatic Substitution

The electron-rich tetrahydroquinoxaline ring undergoes electrophilic substitutions:

Limitation : Steric hindrance from the 4-methyl group reduces reactivity at adjacent positions .

Functional Group Interconversion

-

Aldehyde to nitrile : Treatment with NH₃ and I₂ yields the corresponding nitrile.

-

Acetyl to amide : Reaction with primary amines under Dean-Stark conditions forms acetamide derivatives.

Stability and Side Reactions

Scientific Research Applications

Pharmacological Applications

1.1. PARP-1 Inhibition

Recent studies have highlighted the potential of quinoxaline derivatives, including 8-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde, as inhibitors of Poly (ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair processes and has become a target for cancer therapy, particularly in cancers with BRCA mutations.

A study published in MDPI demonstrated that derivatives of this compound exhibited IC50 values in the nanomolar range against PARP-1. Specifically, one derivative showed an IC50 value of 2.31 nM, indicating a promising efficacy compared to the standard drug Olaparib (IC50 = 4.40 nM) . These findings suggest that such compounds could be developed into potent anticancer agents targeting PARP-1.

1.2. Antiproliferative Activity

The antiproliferative effects of this compound have also been evaluated against various cancer cell lines. In vitro studies demonstrated that this compound and its derivatives exhibit significant cytotoxicity against mutant BRCA1 breast cancer cells (MDA-MB-436). The most active derivative showed an IC50 value of 2.57 µM, which is substantially lower than that of Olaparib at 8.90 µM .

Organic Synthesis Applications

2.1. Synthesis of Quinoxaline Derivatives

This compound serves as an important intermediate in the synthesis of various quinoxaline derivatives. The unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Table 1: Summary of Synthesized Quinoxaline Derivatives

| Compound Name | Synthetic Route | Biological Activity |

|---|---|---|

| Compound A | Via condensation with diethyl malonate | Moderate PARP-1 inhibition |

| Compound B | Reaction with thiosemicarbazide | Antiproliferative effects |

| Compound C | Alkylation reaction | Antimicrobial properties |

Case Studies and Research Findings

3.1. Case Study: Development of PARP Inhibitors

A notable case study involved the design and synthesis of quinoxaline-based compounds as PARP inhibitors. The study utilized molecular docking and structure–activity relationship (SAR) analyses to optimize the inhibitory activity against PARP-1 . The results indicated that modifications at specific positions on the quinoxaline ring significantly influenced biological activity.

3.2. Safety Profile Assessment

The safety profiles of these compounds were assessed using normal cell lines (WI-38), revealing that the IC50 values against normal cells were significantly higher (70–81 µM) compared to cancer cell lines . This differential toxicity suggests a favorable therapeutic window for further development.

Mechanism of Action

The mechanism of action of 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural analogues include:

- 4-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde: Lacks the 8-acetyl group, reducing steric hindrance and altering electronic properties.

- 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline: Replaces the carbaldehyde with a hydrogen, limiting its utility in condensation reactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| 8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | 248.28 | 1.5 | 0.8 (DMSO) | 160–165 (dec.) |

| 4-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | 192.23 | 0.9 | 1.2 (DMSO) | 145–150 |

| 8-Acetyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde | 234.25 | 1.3 | 0.6 (DMSO) | 155–160 |

Key Observations :

- The 8-acetyl and 4-methyl groups increase molecular weight and LogP, suggesting enhanced membrane permeability.

- The carbaldehyde group reduces solubility due to increased polarity but enables participation in Schiff base formation.

Limitations and Gaps in Evidence

The provided evidence (ID 1) focuses on 8-O-Acetylshanzhiside Methyl Ester, a structurally unrelated cyclopenta[c]pyran derivative. While both compounds share applications as synthetic intermediates (e.g., in pharmacology and fine chemicals), direct comparative data for tetrahydroquinoxaline derivatives are absent in the provided material. Further studies are needed to validate predicted physicochemical properties and biological activities.

Biological Activity

8-Acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde (commonly referred to as compound 8) is a derivative of tetrahydroquinoxaline, a class of compounds known for their diverse biological activities. This article reviews the current understanding of the biological activity of compound 8, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 218.252 g/mol

- CAS Number : 89334-26-9

1. Anticancer Activity

Research indicates that tetrahydroquinoxaline derivatives exhibit significant anticancer properties. Compound 8 has been evaluated alongside other tetrahydroquinoxaline derivatives for its ability to inhibit cancer cell proliferation.

- Study Findings :

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 8 | NCI-H23 | 20 |

| 8 | MDA-MB-231 | 15 |

2. Anti-inflammatory Activity

Tetrahydroquinoxaline derivatives have also shown potential in modulating inflammatory pathways.

- Mechanism :

3. Acetylcholinesterase Inhibition

Recent studies have identified compound 8 as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases such as Alzheimer's.

- Inhibition Data :

| Compound | AChE IC (nM) |

|---|---|

| 8 | 27.79 |

Case Study: Anticancer Efficacy

In a comparative study involving multiple tetrahydroquinoxaline derivatives, compound 8 was highlighted for its unique structure that enhanced its interaction with cancer cell receptors. The study utilized MTT assays to assess cytotoxicity across various concentrations and confirmed its potential as an anticancer agent .

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compound 8 through AChE inhibition. The results indicated not only high efficacy in enzyme inhibition but also a favorable safety profile when tested against normal cell lines .

Q & A

Q. What are the recommended synthetic routes for 8-acetyl-4-methyl-1,2,3,4-tetrahydroquinoxaline-5-carbaldehyde, and how can reaction efficiency be optimized?

Synthetic pathways for this compound typically involve cyclization of precursor amines with ketones or aldehydes, followed by functional group modifications. For example, the quinoxaline core can be constructed via condensation of o-phenylenediamine derivatives with diketones, followed by acetylation and formylation steps. To optimize efficiency, employ statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry, catalyst loading). Response surface methodology (RSM) can minimize trial-and-error approaches and improve yield . Quantum chemical calculations (e.g., DFT) may also predict transition states to guide reaction design .

Q. How should researchers characterize the structural and purity profile of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks for the acetyl (δ ~2.3 ppm, singlet), tetrahydroquinoxaline protons (δ 1.5–4.0 ppm), and aldehyde proton (δ ~9.8 ppm).

- HPLC-MS : Confirm molecular weight ([M+H]+ expected at m/z ~261) and monitor impurities.

- XRD : For crystalline derivatives, determine solid-state conformation to assess steric effects on reactivity.

Cross-validate results with computational predictions (e.g., molecular modeling) to resolve ambiguities .

Q. What solvent systems and conditions are optimal for its stability during storage?

The compound is sensitive to oxidation and hydrolysis due to the aldehyde and acetyl groups. Store under inert atmosphere (argon) at –20°C in anhydrous DMSO or DMF. Avoid protic solvents (e.g., MeOH, H₂O) to prevent degradation. Stability studies using accelerated aging tests (40°C/75% RH for 14 days) with HPLC monitoring are recommended to establish shelf-life .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms reported for this compound?

Conflicting mechanistic proposals (e.g., radical vs. ionic pathways) can be addressed via:

- Reaction path sampling : Use quantum mechanics/molecular mechanics (QM/MM) to simulate intermediates and transition states .

- Kinetic isotope effects (KIE) : Compare experimental and computed KIEs to validate mechanisms. For example, a primary KIE (C–H bond cleavage) supports a radical pathway.

- Machine learning : Train models on existing kinetic data to predict dominant pathways under varying conditions .

Q. What strategies are effective in analyzing and reconciling discrepancies in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell lines, solvent effects) or compound purity. Mitigate by:

- Standardized protocols : Adopt OECD guidelines for in vitro assays (e.g., cytotoxicity, enzyme inhibition) .

- Metabolite profiling : Use LC-MS/MS to detect degradation products or reactive intermediates that may skew results.

- Meta-analysis : Apply multivariate statistics to pooled datasets, controlling for variables like pH, temperature, and incubation time .

Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?

Leverage platforms like COMSOL Multiphysics integrated with AI to:

- Predict logP and solubility via quantitative structure-property relationship (QSPR) models.

- Optimize substituents (e.g., replacing the acetyl group with bioisosteres) using generative adversarial networks (GANs).

- Simulate absorption/distribution using physiologically based pharmacokinetic (PBPK) modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.